

# AZD-8529 Fails to Show Efficacy Against Placebo in Phase 2 Schizophrenia Trial

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AZD-8529 |           |
| Cat. No.:            | B1666240 | Get Quote |

AstraZeneca's experimental drug, **AZD-8529**, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2), did not demonstrate a statistically significant improvement in the symptoms of schizophrenia compared to placebo in a Phase 2 clinical trial. The study, which also included an active comparator arm with the atypical antipsychotic risperidone, showed that risperidone did achieve a significant therapeutic effect, highlighting the lack of efficacy for **AZD-8529** in this patient population.

This comparison guide provides a detailed overview of the clinical trial data for **AZD-8529** versus placebo in the treatment of schizophrenia, aimed at researchers, scientists, and drug development professionals.

## **Efficacy Outcomes**

The primary measure of efficacy in the key clinical trial (NCT00921804) was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score over 28 days of treatment. The results, as reported by Litman et al. (2016), indicated no significant difference between the **AZD-8529** and placebo groups.[1][2] In contrast, the risperidone group showed a statistically significant improvement compared to placebo, confirming the trial's ability to detect an antipsychotic effect.[1]

While the primary publication does not provide specific numerical data for the PANSS scores in a table format, the conclusion of the study was that **AZD-8529** did not separate from placebo on the PANSS total score, or on the positive and negative symptom subscales.[1]



Table 1: Efficacy of AZD-8529 vs. Placebo in Schizophrenia (28-Day Study)

| Outcome Measure                         | AZD-8529 (40<br>mg/day)                      | Placebo | Risperidone (4<br>mg/day)                         |
|-----------------------------------------|----------------------------------------------|---------|---------------------------------------------------|
| Change in PANSS Total Score             | No significant<br>difference from<br>placebo | -       | Statistically significant improvement vs. placebo |
| Change in PANSS Positive Subscale Score | No significant<br>difference from<br>placebo | -       | Data not available                                |
| Change in PANSS Negative Subscale Score | No significant<br>difference from<br>placebo | -       | Data not available                                |

Note: Specific mean change and standard deviation values are not publicly available in the primary publication.

## **Safety and Tolerability**

**AZD-8529** was generally well-tolerated in the clinical trial.[3] The most commonly reported adverse events in patients with schizophrenia receiving **AZD-8529** were headache, exacerbation of schizophrenia symptoms, and dyspepsia.[3] The adverse events were generally considered mild.[3] A detailed quantitative breakdown of the frequency of adverse events for each treatment group is not available in the public domain.

Table 2: Reported Adverse Events

| Adverse Event                   | AZD-8529 | Placebo            | Risperidone        |
|---------------------------------|----------|--------------------|--------------------|
| Headache                        | Reported | Data not available | Data not available |
| Schizophrenia<br>(exacerbation) | Reported | Data not available | Data not available |
| Dyspepsia                       | Reported | Data not available | Data not available |



Note: This table reflects the most common adverse events reported for **AZD-8529**; comparative frequency data is not available.

## **Experimental Protocols**

The primary clinical trial (NCT00921804) was a 28-day, randomized, double-blind, placebo-controlled, parallel-group, multicenter Phase 2 study.

#### **Inclusion Criteria:**

- · Patients diagnosed with schizophrenia.
- Specific symptom severity as determined by the investigator.
- Ability to provide informed consent.

#### **Exclusion Criteria:**

- Recent history of significant illness.
- Positive urine drug screen.
- Smoking more than two packs of cigarettes per day.

#### Treatment Arms:

- AZD-8529: 40 mg administered orally once daily.
- Risperidone: 4 mg administered orally once daily (as an active comparator).
- Placebo: administered orally once daily.

#### Primary Outcome Measure:

Change from baseline in the PANSS total score at day 28.

#### Secondary Outcome Measures:

Change from baseline in PANSS positive and negative subscale scores.



• Change from baseline in Clinical Global Impression (CGI) scores.

## **Mechanism of Action and Signaling Pathway**

AZD-8529 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). As a PAM, it does not activate the receptor directly but enhances the effect of the endogenous ligand, glutamate. The mGluR2 is a G-protein coupled receptor (GPCR) that is coupled to the Gi/o protein. Activation of the mGluR2 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade is believed to modulate neurotransmission in brain regions relevant to schizophrenia.

Below is a diagram illustrating the simplified signaling pathway of mGluR2.



Click to download full resolution via product page

Caption: Simplified signaling pathway of the mGluR2 receptor.



### Conclusion

The available clinical trial data does not support the efficacy of **AZD-8529** as a monotherapy for schizophrenia. While the drug was well-tolerated, it failed to demonstrate superiority over placebo in improving the positive and negative symptoms of the disorder. The significant effect of the active comparator, risperidone, suggests that the trial was adequately designed to detect an antipsychotic signal. These findings contribute to the broader understanding of the role of mGluR2 modulation in the treatment of schizophrenia and may guide future drug development efforts targeting the glutamatergic system.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. AZD8529, a positive allosteric modulator at the mGluR2 receptor, does not improve symptoms in schizophrenia: A proof of principle study PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. frontiersin.org [frontiersin.org]
- To cite this document: BenchChem. [AZD-8529 Fails to Show Efficacy Against Placebo in Phase 2 Schizophrenia Trial]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666240#azd-8529-versus-placebo-in-clinical-trials-for-schizophrenia]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com